

Bomedemstat Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Bomedemstat hydrochloride	
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Abstract

Bomedemstat hydrochloride (formerly IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), represents a novel therapeutic approach for the treatment of myeloproliferative neoplasms (MPNs). This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic routes of Bomedemstat. It includes a compilation of key preclinical and clinical data, detailed experimental protocols for its synthesis, and visualizations of its mechanism and development workflow to support researchers and drug development professionals in the field of hematology and oncology.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. The discovery of key driver mutations in genes such as JAK2, CALR, and MPL has led to the development of targeted therapies. However, there remains a significant unmet need for treatments that can modify the disease course and offer durable responses.

Bomedemstat, developed by Imago BioSciences (now part of Merck), emerged from the pursuit of novel epigenetic modulators for cancer therapy.[1] It is an orally bioavailable small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in hematopoiesis and is overexpressed in various cancers, including MPNs.[2]



Discovery and Rationale

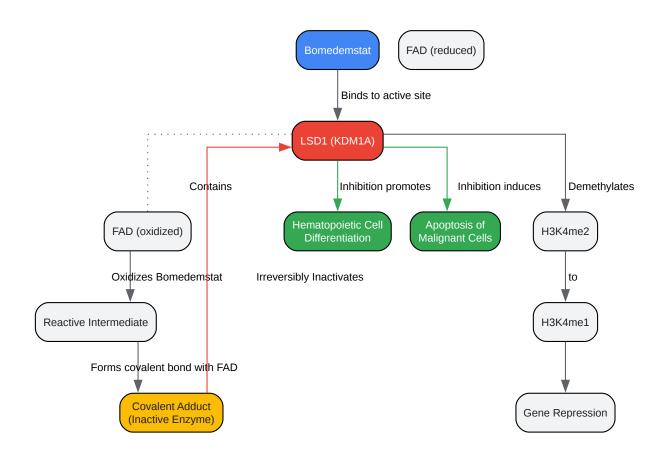
The discovery of Bomedemstat was rooted in the understanding of the epigenetic regulation of hematopoiesis. LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase, demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription, respectively.[3][4] In the context of MPNs, LSD1 is crucial for the self-renewal of malignant myeloid cells and the differentiation of hematopoietic progenitors.[5]

By inhibiting LSD1, Bomedemstat aims to restore normal gene expression patterns, thereby promoting the differentiation and apoptosis of neoplastic cells.[6] Preclinical studies in mouse models of MPNs demonstrated that LSD1 inhibition with Bomedemstat led to reduced peripheral blood cell counts, decreased spleen size, resolution of bone marrow fibrosis, and a reduction in the mutant allele burden.[5] These promising results provided a strong rationale for its clinical development.

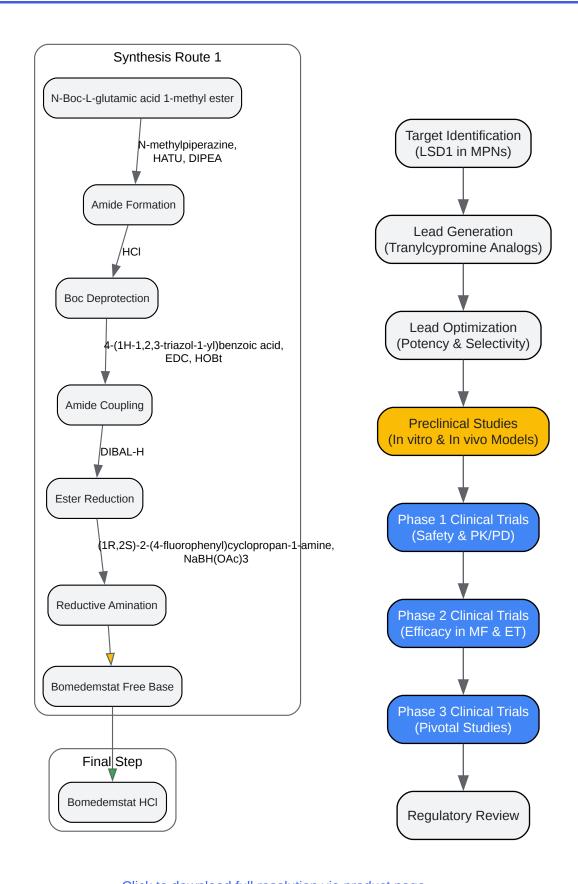
Mechanism of Action

Bomedemstat acts as an irreversible, mechanism-based inhibitor of LSD1.[7] Its chemical structure includes a cyclopropylamine moiety that, upon oxidation by the FAD cofactor in the LSD1 active site, forms a reactive intermediate. This intermediate then covalently binds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3] This targeted inhibition of LSD1 leads to an increase in H3K4 and H3K9 methylation, altering the expression of genes involved in cell proliferation and differentiation.[8]









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